1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Catalog No.
S12688197
CAS No.
M.F
C11H15ClFN3S
M. Wt
275.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl...

Product Name

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

InChI

InChI=1S/C11H14FN3S.ClH/c1-2-15-9(5-6-14-15)7-13-8-10-3-4-11(12)16-10;/h3-6,13H,2,7-8H2,1H3;1H

InChI Key

WYOBLXMQYOBVQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(S2)F.Cl

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a complex organic compound characterized by a unique structure that includes a pyrazole ring and a thienyl group. The presence of the ethyl group at the pyrazole's 1-position and the fluorine substitution on the thienyl moiety contributes to its potential biological activity and chemical reactivity. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceuticals aimed at various therapeutic targets.

Typical for amines and heterocycles, including:

  • Nucleophilic Substitution: The methanamine moiety can participate in nucleophilic substitution reactions, especially with electrophiles.
  • Condensation Reactions: The pyrazole ring can react with aldehydes or ketones to form larger molecular structures.
  • Reduction Reactions: The compound may be reduced to yield secondary or tertiary amines depending on the reaction conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies suggest that 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibits significant biological activity, particularly as an antiulcer agent. The compound's structure supports its interaction with biological targets involved in acid secretion inhibition. Additionally, compounds containing pyrazole rings are often associated with various pharmacological effects, including anti-inflammatory and analgesic properties .

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone to form the pyrazole ring, followed by alkylation with a thienyl-containing electrophile.
  • One-Pot Synthesis: Recent methodologies emphasize one-pot reactions that streamline the synthesis process, reducing the need for purification steps between stages.
  • Using Catalysts: Catalytic methods can enhance yields and selectivity during synthesis, particularly when forming carbon-nitrogen bonds.

These methods are critical for producing the compound efficiently while maintaining high purity levels.

The primary applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine lie in medicinal chemistry. Its potential as an antiulcer agent positions it as a candidate for further development into therapeutic drugs. Additionally, its unique structural features may allow it to serve as a scaffold for designing new compounds targeting various diseases, including cancer and inflammatory conditions.

Studies on the interaction of this compound with biological targets are essential to elucidate its mechanism of action. Investigations typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating its effects on cell lines relevant to gastrointestinal health or other therapeutic areas.
  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in a biological system.

These studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine. These include:

Compound NameStructure FeaturesBiological Activity
1-(4-fluorophenyl)-3-methylpyrazolePyrazole ring with fluorophenyl groupAnti-inflammatory
N-[2-(4-fluorophenyl)thiazol-4-yl]methanamineThiazole instead of thienylAntimicrobial
3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl substitutionAnticancer

Uniqueness

The uniqueness of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine lies in its combination of both ethyl-pyrazole and fluorothienyl moieties, which may enhance its selectivity and efficacy against specific biological targets compared to other similar compounds. This dual functionality could lead to novel therapeutic applications not achievable by other derivatives.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.0659245 g/mol

Monoisotopic Mass

275.0659245 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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